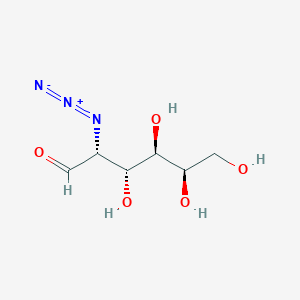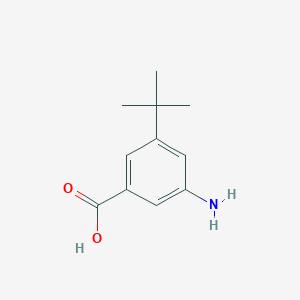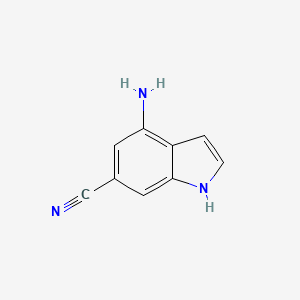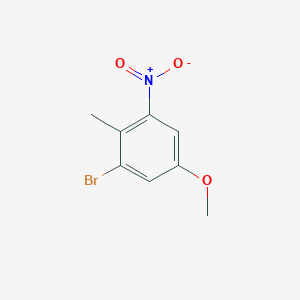
2-Azido-2-deoxy-D-galactose
Vue d'ensemble
Description
2-Azido-2-deoxy-D-galactose is a useful research compound. Its molecular formula is C6H11N3O5 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
2-Azido-2-deoxy-D-galactose is a biochemical compound used in proteomics research A related compound, udp-6-azido-6-deoxy-d-galactose, has been confirmed to act as a galactotransferase substrate , suggesting that this compound may have similar targets.
Mode of Action
Given its structural similarity to glucose and other sugars, it may mimic these molecules in cellular metabolism .
Biochemical Pathways
It’s suggested that it could serve as a chemical tag for intracellular sugar chain metabolism , indicating that it may influence pathways involving sugar metabolism.
Pharmacokinetics
It’s known that the compound is soluble in dmso, meoh, and h2o , which could potentially influence its bioavailability.
Action Environment
Safety and Hazards
2-Azido-2-deoxy-D-galactose is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is suspected of causing genetic defects . It should be stored at 0 to 8 °C and used only in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
2-Azido-2-deoxy-D-galactose plays a crucial role in biochemical reactions, particularly in the study of glycosylation processes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to proteins and lipids. The azido group in this compound allows it to be incorporated into glycoproteins and glycolipids, thereby disrupting normal glycan processing. This disruption can be used to study the role of glycosylation in cellular functions and disease mechanisms .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interfering with glycosylation, which is essential for proper protein folding, stability, and cell signaling. The compound can affect cell signaling pathways by altering the glycosylation status of receptors and other signaling molecules. Additionally, this compound can impact gene expression and cellular metabolism by modifying the glycosylation of transcription factors and metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to glycosyltransferases, inhibiting their activity and preventing the addition of sugar moieties to proteins and lipids. This inhibition can lead to changes in the structure and function of glycoproteins and glycolipids. Furthermore, this compound can induce changes in gene expression by affecting the glycosylation of transcription factors, thereby altering their stability and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound can lead to sustained inhibition of glycosylation, resulting in long-term effects on cellular function, including altered cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit glycosylation without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on glycosylation and cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the addition and removal of sugar moieties from proteins and lipids. The compound can affect metabolic flux by altering the availability of glycosylated substrates and intermediates. Additionally, this compound can influence metabolite levels by modifying the glycosylation of metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via glucose transporters and other sugar transporters. Once inside the cell, this compound can interact with binding proteins and be incorporated into glycoproteins and glycolipids. The compound’s localization and accumulation can be influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be targeted to the Golgi apparatus, where glycosylation primarily occurs. Its localization can affect its ability to interact with glycosyltransferases and other enzymes involved in glycosylation .
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h1,3-6,11-14H,2H2/t3-,4+,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIFUJRYFJTPGL-KCDKBNATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N=[N+]=[N-])O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N=[N+]=[N-])O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628685 | |
| Record name | 2-Azido-2-deoxy-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68733-26-6 | |
| Record name | 2-Azido-2-deoxy-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-azido-2-deoxy-D-galactose a valuable building block in oligosaccharide synthesis?
A1: this compound serves as a versatile precursor to 2-amino-2-deoxy-D-galactose (D-galactosamine), a common component of naturally occurring oligosaccharides. Its azido group can be easily converted to an acetamido group, found in D-galactosamine, after the oligosaccharide synthesis is complete [, , ].
Q2: How is this compound employed in the synthesis of complex oligosaccharides?
A2: Research demonstrates the use of this compound derivatives as both glycosyl donors and acceptors in various glycosylation reactions [, , ]. For example, its thioglycoside derivatives, activated by dimethyl(methylthio)sulfonium triflate (DMTST), can react with selectively protected L-serine derivatives to form O-glycosides, mimicking the linkage found in O-glycoproteins [].
Q3: Can you provide an example of how this compound contributes to the synthesis of biologically relevant oligosaccharides?
A3: Researchers successfully synthesized a trisaccharide representing the core-II structure of mucins using this compound []. This involved the α-glycosidic linkage of a trisaccharide, containing this compound at its reducing end, to an L-serine derivative. This highlights the potential of this building block in creating oligosaccharides for studying and understanding biological processes.
Q4: What role does the silver silicate method play in oligosaccharide synthesis involving this compound?
A4: The silver silicate method has proven effective in achieving β-glycosidic linkages between L-rhamnose and this compound []. This method enables the creation of specific glycosidic bonds, crucial for constructing well-defined oligosaccharides.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)






